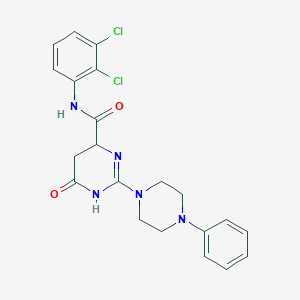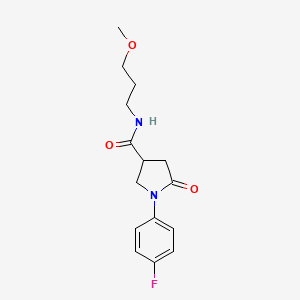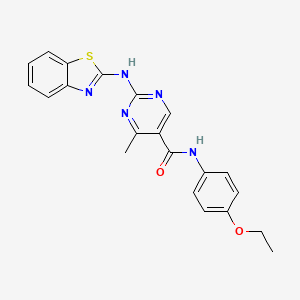
4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with pyrrolidine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Substitution Reactions: The pyrimidine core undergoes nucleophilic substitution reactions with pyrrolidine. This can be achieved using pyrrolidine and a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) to ensure complete substitution.
Industrial Production Methods
For large-scale production, the process is optimized to enhance yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
反応の種類
4-(1-ピロリジニル)-6-(3-ピロリジニルオキシ)ピリミジンは、さまざまな化学反応を受ける可能性があります。これには以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、N-酸化物の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して行い、還元されたピリミジン誘導体を得ることができます。
置換: この化合物は、塩基性条件下で、ハロアルカンなどの求電子試薬とのさらなる置換反応に参加できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、溶媒としての酢酸。
還元: 水素化リチウムアルミニウム、溶媒としてのテトラヒドロフラン(THF)。
置換: ハロアルカン、水素化ナトリウム、溶媒としてのDMF。
主な生成物
酸化: ピリミジン環のN-酸化物。
還元: 還元されたピリミジン誘導体。
置換: アルキル置換ピリミジン誘導体。
4. 科学研究への応用
化学
化学では、4-(1-ピロリジニル)-6-(3-ピロリジニルオキシ)ピリミジンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、創薬のための多様な化学ライブラリの作成が可能になります。
生物学
この化合物は、その潜在的な生物活性について研究されています。さまざまな生物学的標的に対するリガンドとして作用することができ、新しい医薬品の開発に役立ちます。
医学
医薬品化学では、4-(1-ピロリジニル)-6-(3-ピロリジニルオキシ)ピリミジンは、その潜在的な治療特性について調査されています。特定の酵素または受容体を標的とする薬剤の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、その安定性と反応性のために、ポリマーやコーティングなどの先進材料の合成に使用できます。
科学的研究の応用
Chemistry
In chemistry, 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activities. It can act as a ligand for various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
類似化合物との比較
Similar Compounds
- 4-(1-Pyrrolidinyl)pyrimidine
- 6-(3-Pyrrolidinyloxy)pyrimidine
- 4-(1-Piperidinyl)-6-(3-piperidinyloxy)pyrimidine
Comparison
Compared to similar compounds, 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine exhibits unique properties due to the presence of both pyrrolidine and pyrrolidinyloxy groups. This dual substitution enhances its reactivity and potential for diverse applications. Its structure allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and materials science.
作用機序
4-(1-ピロリジニル)-6-(3-ピロリジニルオキシ)ピリミジンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ピロリジン基は、その結合親和性と特異性を高めます。この化合物は、これらの標的の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-(1-ピロリジニル)ピリミジン
- 6-(3-ピロリジニルオキシ)ピリミジン
- 4-(1-ピペリジニル)-6-(3-ピペリジニルオキシ)ピリミジン
比較
類似の化合物と比較して、4-(1-ピロリジニル)-6-(3-ピロリジニルオキシ)ピリミジンは、ピロリジン基とピロリジニルオキシ基の両方が存在するために、独自の特性を示します。この二重置換により、その反応性とさまざまな用途の可能性が向上します。その構造により、生物学的標的とのより汎用性の高い相互作用が可能になり、創薬や材料科学において貴重な化合物となります。
特性
分子式 |
C12H18N4O |
|---|---|
分子量 |
234.30 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-6-pyrrolidin-3-yloxypyrimidine |
InChI |
InChI=1S/C12H18N4O/c1-2-6-16(5-1)11-7-12(15-9-14-11)17-10-3-4-13-8-10/h7,9-10,13H,1-6,8H2 |
InChIキー |
BQDBQRCGQPQHHA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=NC=N2)OC3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-methyl-1,3-oxazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040804.png)
![1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one](/img/structure/B11040812.png)
![9-ethoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11040838.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenylacetate](/img/structure/B11040850.png)

![2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11040863.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040877.png)

![4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11040886.png)
![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040891.png)
![N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11040898.png)
![2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11040900.png)
methyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate](/img/structure/B11040901.png)
